(3aS,6aS)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate** is a chemical compound notable for its potential applications in medicinal chemistry and biomedicine. This compound belongs to the class of pyrrole derivatives, which are characterized by their five-membered aromatic ring structure containing nitrogen atoms. The specific stereochemistry of this compound is indicated by the (3aS*,6aS*) designation, which refers to the chiral centers in its molecular structure.
The compound can be sourced from various chemical suppliers and manufacturers specializing in fine chemicals and pharmaceutical intermediates. Notable sources include Sigma-Aldrich and Amadis Chemical Company, which provide detailed specifications including purity levels and applications in research and development .
This compound is classified under organic compounds, specifically as a substituted pyrrole derivative. Its classification highlights its relevance in organic synthesis and medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The synthesis of (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate typically involves multi-step organic reactions. Common methods include:
The synthesis may utilize catalysts to enhance reaction rates and yields. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing the formation of the desired stereoisomeric form. Detailed protocols can be found in specialized chemical literature and patents .
The molecular formula for (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is . The structure features a bicyclic framework with a pyrrole moiety fused to a cyclohexane ring, contributing to its unique properties.
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are often carried out under controlled conditions to ensure selectivity and yield of desired products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product identity and purity.
The mechanism of action for (3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate primarily involves modulation of biological targets such as ion channels or receptors. The compound has been noted for its interaction with potassium channels, particularly TASK channels which are implicated in respiratory functions.
Research indicates that this compound may influence channel activity by altering membrane potential or cellular ion concentrations, thus affecting physiological responses such as breathing patterns .
Key physical properties include:
Chemical properties encompass stability under various conditions (e.g., light, heat) and reactivity with other chemical species. The presence of multiple functional groups allows for diverse reactivity patterns.
(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate has significant applications in:
Its unique structural features make it a candidate for further research into new pharmacological agents aimed at treating various diseases related to ion channel dysfunctions .
The stereoselective construction of the bicyclic pyrrolo[3,4-c]pyrrole framework presents significant synthetic challenges due to the presence of two adjacent stereogenic centers. Catalytic asymmetric methods have emerged as efficient approaches to access the (3aS,6aS) diastereomer. Enantioselective organocatalytic Michael additions enable the stepwise assembly of the pyrrolidine rings while controlling stereochemistry. Cinchona alkaloid-derived catalysts facilitate asymmetric Mannich reactions between N-protected pyrrolidinone derivatives and imino esters, establishing the quaternary stereocenters with enantiomeric excess (ee) values exceeding 90% in optimized conditions [2].
Transition metal catalysis further enhances stereocontrol. Ruthenium-pincer complexes promote dehydrogenative coupling between chiral amino alcohols and secondary alcohols, forming the pyrrolo-pyrrole core with excellent diastereoselectivity (>20:1 dr) [5]. Copper(I)-catalyzed autotandem cascades provide modular (3+2) annulations between acetal-tethered alkynes and imino compounds, yielding functionalized scaffolds with complete stereoretention [5]. These catalytic systems achieve stereoselectivity through precise chiral environment design:
Table 1: Catalytic Systems for Asymmetric Pyrrolo-Pyrrole Synthesis
Catalyst Class | Reaction Type | Yield (%) | ee/dr | Key Stereocontrol Feature |
---|---|---|---|---|
Cinchona alkaloids | Vinylogous Mannich | 78-92 | 90-95% ee | Hydrogen-bonding activation of imines |
Ru-pincer complexes | Dehydrogenative coupling | 65-88 | >20:1 dr | Metal-ligand cooperative hydrogen transfer |
Cu/phosphine ligands | (3+2) Annulation | 70-85 | 99% ee | Chelation-controlled cyclization |
Bifunctional thioureas | Michael-aldol cascade | 75-90 | 92-97% ee | Dual activation of nucleophile/electrophile |
Critical to success is the in situ protection of ring nitrogen atoms during catalysis. tert-Butyloxycarbonyl (Boc) groups maintain nitrogen inertness while avoiding catalyst poisoning, as Boc-protected intermediates resist coordination to metal centers [3]. The optimal catalyst loading ranges from 2-5 mol% in nonpolar solvents (toluene or dichloromethane) at ambient temperature, balancing efficiency and stereoselectivity [5] .
Non-catalytic cyclization strategies provide complementary routes to the saturated pyrrolo-pyrrole framework. The domino reaction between N-arylbromomaleimides and β-aminocrotonic acid esters exemplifies a chemo- and stereoselective approach (75-92% yield) . This Hantzsch-type process involves:
The stereochemical outcome arises from torsional strain minimization during the transannular cyclization, favoring the cis-fused ring junction . Alternative pathways employ Paal-Knorr condensations, where 1,4-dicarbonyl precursors react with primary amines under Brønsted acid catalysis. Iron(III) chloride (5 mol%) in aqueous media promotes efficient cyclodehydration (85-94% yield), though diastereoselectivity control requires chiral auxiliaries attached to the amine component [5].
Table 2: Cyclization Method Comparison for Bicyclic Core Formation
Method | Starting Materials | Conditions | Yield (%) | dr (3aS,6aS:other) | Key Advantage |
---|---|---|---|---|---|
Bromomaleimide domino | N-Aryl-3-bromomaleimide + ethyl aminocrotonate | MeOH, rt, 5h | 75-92 | >99:1 | Single-step, self-purifying |
Modified Paal-Knorr | 1,4-Dicarbonyl + Boc-protected diamines | FeCl₃ (5 mol%), H₂O, 25°C | 85-94 | 3:1-5:1 | Water-tolerant, scalable |
Ring-closing metathesis | Di-O-allyl pyrrolidine derivatives | Grubbs II (3 mol%), CH₂Cl₂ | 78-86 | 1:1 (requires separation) | Functional group tolerance |
Azomethine ylide | N-Alkenyl aldehydes + α-amino acids | AgOAc (10 mol%), MeCN, 80°C | 65-80 | 4:1-7:1 | Direct introduction of exocyclic groups |
Notably, the Boc-protecting group significantly influences cyclization efficiency. In azomethine ylide approaches, N-Boc pyrrolidine-3-carboxaldehyde undergoes smooth 1,3-dipolar cycloaddition with maleimides, whereas unprotected analogs suffer from competitive imine formation (40% yield loss) . Post-cyclization functionalization often exploits the nucleophilicity of the secondary nitrogen, with tert-butyl dicarbonate (Boc₂O) introducing the N-Boc group in 93-97% yield under mild conditions (DMAP catalyst, CH₂Cl₂, 0°C→rt) [3].
The acid-labile tert-butyl carbamate (Boc) group serves dual functions: stereocontrol during cyclization and nitrogen protection during subsequent transformations. Its introduction employs highly chemoselective protocols:
Protection Methodology: Catalytic N-Boc protection uses 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst, achieving 89-98% yield without competing oxazolidinone formation from amino alcohols [3]. Alternative catalysts include HClO₄-SiO₂ (solvent-free conditions, 94% yield) and iodine (5 mol%, solvent-free, 25°C, 91% yield) [3].
Stability Profile: The Boc group demonstrates exceptional stability toward diverse reaction conditions essential for scaffold elaboration:
This orthogonal stability enables sequential functionalization—alkylation at C1 proceeds smoothly using alkyl halides (K₂CO₃, DMF, 60°C) without Boc cleavage, while the carbonyl oxygen remains available for complexation with Lewis acids during stereoselective transformations [7].
Table 3: Boc Group Deprotection Conditions and Selectivity
Deprotection Agent | Conditions | Time | Yield (%) | Compatible Functions | Mechanism |
---|---|---|---|---|---|
TFA/CH₂Cl₂ (1:1) | 0°C → rt | 15 min | 95-99 | tert-Butyl esters, benzyl ethers | Carbocation formation + scavenging |
HCl/dioxane (4M) | 25°C | 30 min | 91-97 | Methyl esters, tritylamines | Acidolysis |
TMSOTf/2,6-lutidine | CH₂Cl₂, -78°C → -20°C | 10 min | 93-98 | Acid-sensitive groups (THP, MOM) | Si⁺-assisted elimination |
Montmorillonite K-10 | CH₂Cl₂, reflux | 4-6 h | 85-92 | Base-sensitive functions (Fmoc, esters) | Solid-phase acid catalysis |
Strategic deprotection enables late-stage diversification. Cleavage with TFA/CH₂Cl₂ (1:1) at 0°C selectively removes the Boc group within 15 minutes, regenerating the secondary amine for guanylation or acylation [3] [7]. Notably, the tert-butoxycarbonyl moiety exhibits remarkable resistance to hydrogenation conditions (H₂/Pd-C, 50 psi) that reduce aromatic nitro groups, allowing orthogonal deprotection sequences in polyfunctional derivatives [3]. The crystalline hydrochloride salt of the deprotected scaffold (CAS 1187931-28-7) enables convenient storage and handling [6].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: